molecular formula C13H14N2O B1601733 (3-(Benzyloxy)phenyl)hydrazine CAS No. 56239-39-5

(3-(Benzyloxy)phenyl)hydrazine

Cat. No. B1601733
CAS RN: 56239-39-5
M. Wt: 214.26 g/mol
InChI Key: WMAHWJQWNIQDQR-UHFFFAOYSA-N
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Description

“(3-(Benzyloxy)phenyl)hydrazine” is a chemical compound with the linear formula C13H15ClN2O . It is also known as “(3-Benzyloxy-phenyl)-hydrazine hydrochloride” and has a molecular weight of 250.73 .


Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported in various studies. For instance, a series of biologically active triazole and pyrazole compounds containing 2, 4-disubstituted thiazole analogues were synthesized from p-hydroxy benzaldehyde and phenyl hydrazine . Another study reported the preparation of 1,2,3-triazole-linked pyrazoline analogues by reacting 3-(4-(benzyloxy)phenyl)-1-(1-(arylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-one with hydrazine hydrate .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C13H14N2O.ClH/c14-15-12-7-4-8-13(9-12)16-10-11-5-2-1-3-6-11;/h1-9,15H,10,14H2;1H .


Physical And Chemical Properties Analysis

“this compound” is an off-white solid .

Scientific Research Applications

Synthesis of Pyrazoles and Pyrazolines

One significant application of (3-(Benzyloxy)phenyl)hydrazine is in the synthesis of various pyrazoles and pyrazolines. For instance, 3-(2-Benzyloxy-6-hydroxyphenyl)-5-styrylpyrazoles have been prepared from the reaction of 2-styrylchromones and hydrazine hydrate (Pinto et al., 1999). Similarly, other research has focused on synthesizing new azo-pyrazoline derivatives using benzyloxy groups, which have shown significant antibacterial activity (Hawaiz & Samad, 2012).

Synthesis of Heterocyclic Compounds

This compound is used in creating fluorinated heterocyclic compounds, such as Z-oximes of 3-perfluoroalkyl-6-phenyl-2H-1,2,4-triazin-5-ones, demonstrating the versatility of this compound in synthesizing various heterocyclic structures (Buscemi et al., 2005).

Anticancer Research

This compound derivatives have been evaluated for their potential as antitumor agents. For example, novel quinazolin derivatives synthesized using this compound were tested for cytotoxic activity against various human carcinoma cell lines (El‐serwy et al., 2016). Another study synthesized new compounds derived from phenyl hydrazine and different aldehydes, showing promising anticancer activities (Salem M et al., 2022).

Antimicrobial and Anti-inflammatory Agents

Compounds derived from this compound have been tested for their antimicrobial and anti-inflammatory properties. For instance, novel pyrazole, isoxazole, and benzodiazepine derivatives bearing an aryl sulfonate moiety exhibited antimicrobial and anti-inflammatory activities (Kendre et al., 2015).

Analytical Chemistry Applications

In analytical chemistry, a ferrocene-modified carbon nanotube paste electrode was developed for the selective determination of phenylhydrazine, demonstrating the utility of this compound derivatives in sensor technology (Afzali et al., 2011).

Mechanism of Action

While the specific mechanism of action for “(3-(Benzyloxy)phenyl)hydrazine” is not provided in the search results, it’s known that hydrazine reacts with a carbonyl to form a hydrazone, a mechanism similar to that of imine formation .

Safety and Hazards

The safety data sheets for similar compounds, such as phenylhydrazine, indicate that they can be harmful if swallowed . They may also cause skin irritation and serious eye irritation . It’s important to handle these compounds with appropriate personal protective equipment and in a well-ventilated area .

Future Directions

The future directions for “(3-(Benzyloxy)phenyl)hydrazine” and similar compounds are promising. They have been found to have various biological activities, making them attractive for pharmaceutical research . Further studies are needed to explore their potential applications in different therapeutic areas.

properties

IUPAC Name

(3-phenylmethoxyphenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c14-15-12-7-4-8-13(9-12)16-10-11-5-2-1-3-6-11/h1-9,15H,10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMAHWJQWNIQDQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10512427
Record name [3-(Benzyloxy)phenyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10512427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

56239-39-5
Record name [3-(Benzyloxy)phenyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10512427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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